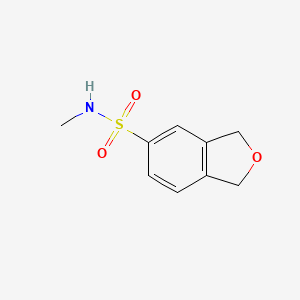N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
CAS No.:
Cat. No.: VC17801953
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO3S |
|---|---|
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3 |
| Standard InChI Key | JHZWZIBCWNPZLO-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(COC2)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (molecular formula: CHNOS, molecular weight: 213.25 g/mol) consists of a dihydrobenzofuran ring system fused with a sulfonamide group at position 5 and a methyl group at position 2. The dihydrobenzofuran scaffold introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans, which may influence its electronic properties and metabolic stability .
Structural Analysis
-
Core scaffold: The 1,3-dihydrobenzofuran ring system comprises a benzene ring fused to a partially saturated furan moiety, with two adjacent hydrogen atoms at positions 1 and 3 .
-
Substituents:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 213.25 g/mol |
| Hydrogen Bond Donors | 2 (NH group) |
| Hydrogen Bond Acceptors | 4 (SO, O, NH) |
| LogP (Predicted) | 1.2–1.8 |
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves:
-
Formation of the dihydrobenzofuran core: Cyclization of 2-allylphenol derivatives under acidic conditions generates the 1,3-dihydrobenzofuran skeleton .
-
Sulfonylation: Introduction of the sulfonamide group at C-5 via reaction with sulfonic acid derivatives, such as chlorosulfonic acid, followed by amidation with methylamine .
-
N-Methylation: Quaternization of the amine group using methyl iodide or dimethyl sulfate .
Key Reaction Steps:
-
Cyclization:
-
Sulfonation:
-
Amidation and Methylation:
Structural Analogues and Modifications
Modifications to the core structure have been explored to enhance pharmacological activity:
-
C-5 substituents: Replacement of sulfonamide with sulfonimide groups (e.g., in IE58911B1) improves diuretic activity .
-
N-Alkylation: Larger alkyl groups (e.g., ethyl, propyl) at N-2 reduce metabolic clearance but may decrease solubility .
Pharmacological Activities
Table 2: Anticancer Activity of Benzofuran Sulfonamides
| Compound | Target | IC/MIC | Model System |
|---|---|---|---|
| 7q | HIF-1α | 12.5 ± 0.7 μM | MCF-7 cells |
| MCC1019 | PLK1/AKT | 3.2 μM (MTB) | A549 cells |
| N-Methyl derivative | Hypothesized | Pending | Not tested |
Antimicrobial Activity
Benzofuran derivatives with sulfonamide groups show broad-spectrum antimicrobial effects. For example, 3-methanone-6-substituted-benzofurans exhibited MIC values of 0.78–3.12 μg/mL against E. coli and MRSA . The sulfonamide group’s ability to disrupt bacterial DNA gyrase (as seen in Mycobacterium tuberculosis) suggests potential utility for the N-methyl derivative .
Structure–Activity Relationship (SAR)
Critical structural features influencing activity include:
-
Sulfonamide position: C-5 substitution maximizes interaction with target proteins (e.g., HIF-1α) .
-
N-Alkylation: Methyl groups balance lipophilicity and solubility, optimizing bioavailability .
-
Dihydrobenzofuran core: Partial saturation reduces oxidative metabolism, enhancing plasma half-life compared to benzofuran .
Figure 1: SAR of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Future Directions and Challenges
-
In vivo studies: Current data rely on structural analogs; rigorous testing of the N-methyl derivative is needed.
-
Target identification: Proteomic studies could elucidate binding partners in cancer and microbial pathways.
-
Optimization: Introducing electron-withdrawing groups (e.g., -Cl, -CF) may enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume